4-Chloro-3-iodo-1-methylpyridin-2(1H)-one 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15920095
InChI: InChI=1S/C6H5ClINO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3
SMILES:
Molecular Formula: C6H5ClINO
Molecular Weight: 269.47 g/mol

4-Chloro-3-iodo-1-methylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC15920095

Molecular Formula: C6H5ClINO

Molecular Weight: 269.47 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-iodo-1-methylpyridin-2(1H)-one -

Specification

Molecular Formula C6H5ClINO
Molecular Weight 269.47 g/mol
IUPAC Name 4-chloro-3-iodo-1-methylpyridin-2-one
Standard InChI InChI=1S/C6H5ClINO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3
Standard InChI Key SSYDYZCUEHDTNX-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=C(C1=O)I)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Nomenclature

4-Chloro-3-iodo-1-methylpyridin-2(1H)-one (CAS: 1227603-07-7) belongs to the pyridone family, a class of heterocyclic compounds featuring a six-membered ring with one nitrogen atom and a ketone group. The IUPAC name reflects its substitution pattern:

  • 1-Methyl: A methyl group attached to the nitrogen atom at position 1.

  • 3-Iodo: An iodine atom at position 3.

  • 4-Chloro: A chlorine atom at position 4.

The molecular formula is C₆H₅ClINO, with a molecular weight of 269.46 g/mol.

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point116–117°C (estimated)
Boiling Point377.0±42.0°C (predicted)
Density2.139±0.06 g/cm³ (predicted)
SolubilitySlightly soluble in polar solvents (e.g., DMSO)

Structural Analysis

The compound’s planar pyridone ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine and iodine atoms influence its reactivity. The iodine atom’s large atomic radius enhances polarizability, making it amenable to transition metal-catalyzed reactions .

Synthetic Methodologies

Halogenation Strategies

The synthesis of 4-chloro-3-iodo-1-methylpyridin-2(1H)-one typically involves sequential halogenation of a pyridone precursor. A representative route includes:

  • Starting Material: 1-Methylpyridin-2(1H)-one.

  • Chlorination: Treatment with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) introduces the chlorine atom at position 4.

  • Iodination: Reaction with iodine monochloride (ICl) in acetic acid (AcOH) at 70°C for 16 hours installs the iodine atom at position 3 .

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature70°C
Time16 hours
SolventAcetic acid
Catalyst/BaseSodium acetate trihydrate

Purification and Characterization

Crude product purification employs column chromatography (40% ethyl acetate/hexane), yielding >90% purity . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (DMSO-d₆): δ 7.74 (d, J=5.3 Hz, 1H), 6.53 (d, J=5.3 Hz, 1H).

Applications in Medicinal Chemistry

Antimicrobial Agent Development

4-Chloro-3-iodo-1-methylpyridin-2(1H)-one serves as a precursor in synthesizing pyrrolo[3,2-c]pyridine derivatives, which exhibit potent antimicrobial activity. For example:

  • Compound 7t: Derived from this pyridone, it demonstrates exceptional antimycobacterial activity against Mycobacterium tuberculosis (MIC <0.78 μg/mL) and low cytotoxicity (SI >25) .

Mechanism of Action in Drug Candidates

Derivatives of this compound inhibit bacterial enzymes such as glutamate racemase (MurI) and MtB glutamine synthetase, disrupting cell wall synthesis and nitrogen metabolism in pathogens . Molecular docking studies reveal strong binding affinities (-9.2 kcal/mol) to these targets, correlating with observed bioactivity .

Reactivity and Functionalization

Cross-Coupling Reactions

The iodine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl structures. For instance, palladium-catalyzed coupling with phenylboronic acid produces 3-aryl-4-chloro-1-methylpyridin-2(1H)-one derivatives in 75–85% yield .

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles like azide (NaN₃) or amines (RNH₂), yielding analogs with modified bioactivity. For example:

  • Reaction with piperidine-3-carboxamide forms a Mannich base with enhanced antitubercular properties .

Comparison with Analogous Compounds

Table 3: Halogenated Pyridone Derivatives

CompoundReactivity ProfileBioactivity (MIC vs MtB)
4-Chloro-3-iodo-1-methylpyridin-2(1H)-oneHigh cross-coupling efficiency<0.78 μg/mL
4-Bromo-3-chloro-1-methylpyridin-2(1H)-oneModerate reactivity6.25 μg/mL
4-Fluoro-3-iodo-1-methylpyridin-2(1H)-oneLow thermal stability12.5 μg/mL

The iodine substituent’s polarizability confers superior coupling reactivity compared to bromine or fluorine analogs .

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